molecular formula C7H11N3O4 B2364415 Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate CAS No. 2308059-12-1

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate

Cat. No. B2364415
CAS RN: 2308059-12-1
M. Wt: 201.182
InChI Key: PDFVZFICJVWGMS-UHFFFAOYSA-N
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Description

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate, also known as MIDA boronate, is a chemical compound that has been gaining significant attention in scientific research. It is a versatile molecule that has been used in various applications, including organic synthesis, drug discovery, and materials science.

Mechanism of Action

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate acts as a boron donor in chemical reactions. It forms stable complexes with various molecules, including carboxylic acids, amines, and alcohols. The boron atom in Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has a high affinity for oxygen and nitrogen atoms, which allows for selective functionalization of molecules.
Biochemical and Physiological Effects:
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has several advantages for use in laboratory experiments. It is a stable and versatile molecule that can be easily modified to suit various research needs. It is also non-toxic and considered safe for use in laboratory experiments.
However, Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has some limitations. It is relatively expensive and not readily available in large quantities. It is also sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has several potential future directions for scientific research. These include:
1. Development of new synthetic methods for Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate and its derivatives.
2. Exploration of new applications for Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate in drug discovery and materials science.
3. Investigation of the biochemical and physiological effects of Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate.
4. Development of new boron-containing materials using Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate as a precursor.
Conclusion:
Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate, or Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate, is a versatile molecule that has been widely used in scientific research. It has unique properties that make it a valuable tool for organic synthesis, drug discovery, and materials science. While there is still much to be learned about Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate, it has the potential to be a valuable tool for scientific research in the future.

Synthesis Methods

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate is synthesized by reacting boric acid with methylamine and diethyl malonate. The reaction is carried out in the presence of a catalyst, typically triethylamine or pyridine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Scientific Research Applications

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate has been widely used in scientific research due to its unique properties. It is a stable and versatile molecule that can be easily modified to suit various research needs. Its applications include:
1. Organic Synthesis: Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate is used as a protecting group for carboxylic acids, which allows for selective functionalization of the molecule. It is also used as a building block for the synthesis of complex organic molecules.
2. Drug Discovery: Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate is used as a tool for identifying and developing new drugs. It is used to modify drug molecules to improve their efficacy and reduce their toxicity.
3. Materials Science: Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate boronate is used as a precursor for the synthesis of boron-containing materials such as boron nitride and boron carbide. It is also used in the production of organic electronic materials.

properties

IUPAC Name

methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-14-5(11)3-10-6(12)4(2-8)9-7(10)13/h4H,2-3,8H2,1H3,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFVZFICJVWGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(NC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate

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